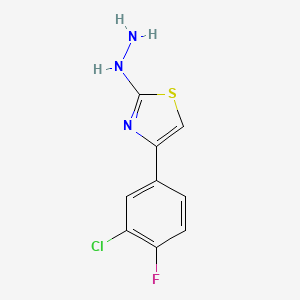
4-(3-Chloro-4-fluorophenyl)-2-hydrazinylthiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloro-4-fluorophenyl)-2-hydrazinylthiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to the thiazole ring, along with a hydrazinyl group at the 2-position. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. The reaction involves the condensation of a substituted thiourea with an α-halo ketone in the presence of a base. For this compound, the precursors are 3-chloro-4-fluorophenylthiourea and an appropriate α-halo ketone.
-
Step 1: Preparation of 3-chloro-4-fluorophenylthiourea
- React 3-chloro-4-fluoroaniline with thiocarbonyldiimidazole to form 3-chloro-4-fluorophenylthiourea.
- Reaction conditions: Solvent (e.g., ethanol), temperature (room temperature to reflux), and reaction time (several hours).
-
Step 2: Hantzsch Thiazole Synthesis
- Condense 3-chloro-4-fluorophenylthiourea with an α-halo ketone (e.g., α-bromoacetophenone) in the presence of a base (e.g., sodium ethoxide).
- Reaction conditions: Solvent (e.g., ethanol), temperature (reflux), and reaction time (several hours).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄); solvent (e.g., water or acetic acid); temperature (room temperature to reflux).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄); solvent (e.g., ethanol or tetrahydrofuran); temperature (room temperature to reflux).
Substitution: Nucleophiles (e.g., amines, thiols); solvent (e.g., ethanol or dimethylformamide); temperature (room temperature to reflux).
Major Products Formed
Oxidation: Corresponding oxides of the thiazole ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiazole derivatives with new functional groups replacing chlorine or fluorine.
科学研究应用
4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole has diverse applications in scientific research, including:
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, where its unique chemical properties can enhance the efficacy and stability of active ingredients.
作用机制
The mechanism of action of 4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosinase, which plays a role in melanin production. By binding to the active site of the enzyme, the compound prevents the oxidation of L-tyrosine and L-DOPA, thereby reducing melanin synthesis. This mechanism is of interest in developing treatments for skin pigmentation disorders and neurodegenerative diseases like Parkinson’s disease .
相似化合物的比较
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-(3-chloro-4-fluorophenyl)-1,3-thiazole
Uniqueness
4-(3-chloro-4-fluorophenyl)-2-hydrazinylthiazole is unique due to the presence of both the hydrazinyl and thiazole functional groups, which confer distinct chemical reactivity and biological activity. The combination of chlorine and fluorine atoms enhances its electrophilicity and potential for forming strong interactions with biological targets, making it a valuable compound for drug discovery and development.
属性
分子式 |
C9H7ClFN3S |
|---|---|
分子量 |
243.69 g/mol |
IUPAC 名称 |
[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7ClFN3S/c10-6-3-5(1-2-7(6)11)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
InChI 键 |
SAMNYOAVYUDYIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NN)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


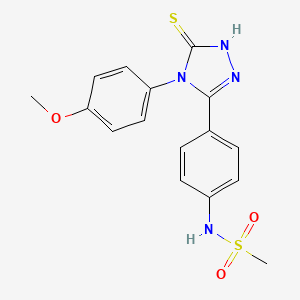
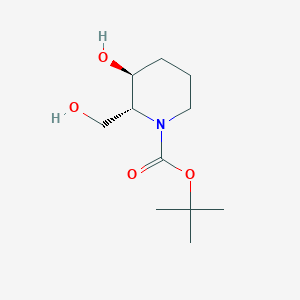
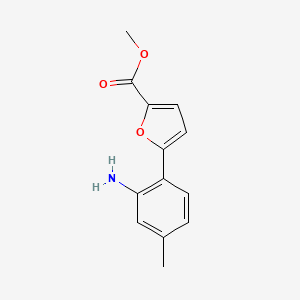
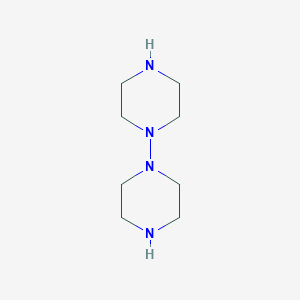
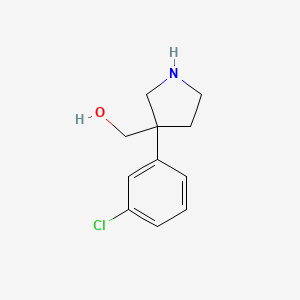
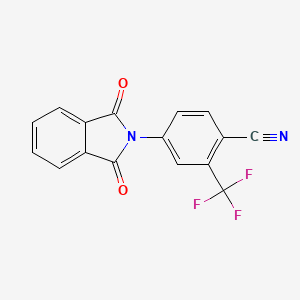
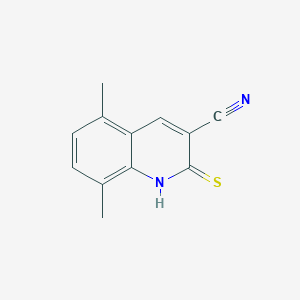

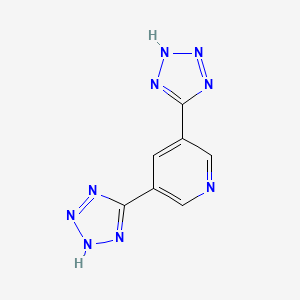
![4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11766901.png)
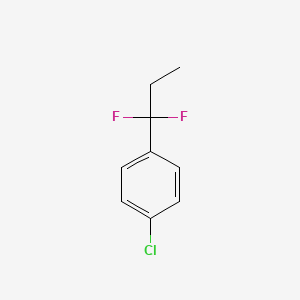
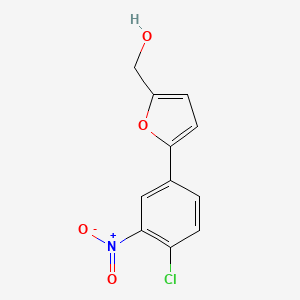
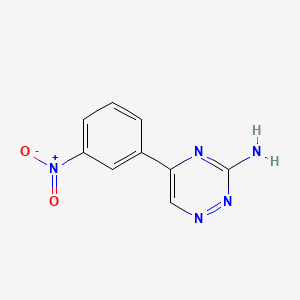
![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one](/img/structure/B11766919.png)
